5-amino-2H-chromene-8-carboxylic acid can be derived from various synthetic routes involving readily available precursors. It is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group on the chromene scaffold. The compound is often utilized in organic synthesis and pharmaceutical research due to its reactivity and biological significance .
The synthesis of 5-amino-2H-chromene-8-carboxylic acid typically involves multi-step reactions. One common method begins with the cyclization of salicylaldehyde and malononitrile under basic conditions, which forms the chromene core. Subsequent functionalization introduces the amino and carboxylic acid groups.
For large-scale production, optimized laboratory methods are adapted, often utilizing continuous flow reactors and green chemistry principles to improve yield and minimize environmental impact .
The molecular structure of 5-amino-2H-chromene-8-carboxylic acid features a chromene ring system with distinct functional groups:
This structure allows for various chemical modifications, enhancing its utility in synthetic chemistry .
5-amino-2H-chromene-8-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 5-amino-2H-chromene-8-carboxylic acid involves its interactions with biological targets:
5-amino-2H-chromene-8-carboxylic acid has diverse applications across various scientific fields:
5-Amino-2H-chromene-8-carboxylic acid is a structurally defined benzopyran derivative. Its systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating the amino group at position 5 and the carboxylic acid moiety at position 8 on the 2H-chromene core scaffold. The "2H" prefix specifies the non-aromatic pyran ring tautomer where the sp³-hybridized carbon is adjacent to the oxygen atom [4]. This tautomeric distinction is chemically significant as it influences molecular geometry, electronic distribution, and biological interactions compared to 4H-chromene isomers [3] [4].
Electron-withdrawing carboxylic acid (-COOH) group at C-8This creates an intramolecular push-pull electronic system that influences spectral properties and reactivity [1].
Spectral and Physicochemical Parameters: Experimental characterization confirms the structure through techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy. Computational descriptors further define its properties [1] [6]:
Table 1: Structural and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 157757-44-3 | [1] |
Molecular Formula | C₁₀H₉NO₃ | [1] |
Molecular Weight | 191.19 g/mol | [1] |
SMILES Notation | C1C=CC2=C(C=CC(=C2O1)C(=O)O)N | [1] |
Topological Polar Surface Area | 72.55 Ų | [1] |
Hydrogen Bond Donors | 3 | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
logP | 1.3726 | [1] |
Related derivatives exhibit structural variations influencing their properties. For instance, methyl 8-fluoro-2H-chromene-5-carboxylate (CAS 214822-99-8) has a fluorine atom at C-8 and a methyl ester at C-5 (C₁₁H₉FO₃; MW 208.186 g/mol) [6], while 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS 941692-27-9) features a saturated C3-C4 bond and bromine at C-6 (C₁₀H₁₀BrNO₃; MW 272.09 g/mol) [9].
Chromenes represent privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and low inherent toxicity. The 5-amino-2H-chromene-8-carboxylic acid scaffold contributes to this broader significance through its structural features [5]:
Antimicrobial and Antiparasitic Actions: Natural chromenochalcones (structurally related pyran derivatives) exhibit antiplasmodial activity against Plasmodium falciparum (IC₅₀ values as low as 3.36 μM) and antileishmanial effects [10].
Structure-Activity Relationships: Bioactivity correlates strongly with:
Table 2: Biological Activities of Chromene Derivatives
Biological Activity | Key Chromene Examples | Mechanistic Insights |
---|---|---|
Anticancer | 4-Hydroxylonchocarpin, Kanzonol B | Tubulin binding; Caspase-3/7 activation; Inhibition of cell migration/invasion [3] [10] |
Anti-Alzheimer’s | Quercetin, Esculetin derivatives | AChE/BuChE inhibition; Aβ aggregation suppression; MAO-B inhibition [8] |
Antimalarial | α-Pyranochalcones | Inhibition of Plasmodium glutathione-dependent haemin degradation [10] |
Anti-inflammatory | Amlexanox analogs | TANK-binding kinase 1 (TBK1) and IKKε inhibition [7] |
Chromene pharmacology evolved from natural product isolation to rational drug design:
Early Natural Product Studies (Pre-2000): Plant-derived chromenes (e.g., khellin, dicoumarol) established foundational biological activities—antispasmodic, anticoagulant, and photosensitizing effects. Isolation techniques like solvent extraction and column chromatography enabled structural characterization of complex chromenes [5] [10].
Synthetic Methodologies Advancement (2000–2010): Efficient routes emerged for chromene functionalization:
Regioselective Modifications: Protecting group strategies enabled selective C-5 amination or C-8 carboxylation, critical for synthesizing 5-amino-2H-chromene-8-carboxylic acid derivatives [9].
Targeted Drug Design Era (2010–Present): Chromenes transitioned into validated kinase inhibitors and multitarget agents:
Table 3: Historical Milestones in Chromene-Based Drug Discovery
Time Period | Key Developments | Impact |
---|---|---|
Pre-2000 | Isolation of natural chromenes (e.g., Khellin) | Established basic pharmacological profiles [5] [10] |
2000–2010 | Diethylamine-catalyzed one-pot chromene syntheses | Enabled scalable production of 2-amino-4H-chromenes [3] |
2010–2020 | Amlexanox identification as TBK1/IKKε inhibitor | Validated chromenes for metabolic disease therapy [7] |
2020–Present | Chromenone hybrids for Alzheimer’s disease | Advanced multitarget agents for neurodegeneration [8] |
This trajectory underscores 5-amino-2H-chromene-8-carboxylic acid as both a biologically active scaffold and synthetic intermediate for next-generation therapeutics targeting cancer, neurodegeneration, and infectious diseases.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7